![molecular formula C60H32N4O6 B12690008 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 13158-49-1](/img/structure/B12690008.png)
7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its unique heptacyclic structure and multiple carbazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multi-step organic reactions. The initial steps often include the formation of carbazole derivatives through reactions such as Friedel-Crafts alkylation . Subsequent steps involve the coupling of these derivatives with phenyl groups and the formation of the heptacyclic core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.
科学研究应用
Chemistry
In chemistry, this compound is studied for its electronic properties and potential use in organic semiconductors. Its unique structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biology
While primarily of interest in materials science, derivatives of this compound may also be explored for biological applications, such as fluorescent probes for imaging.
Medicine
Industry
In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including flexible displays and solar panels.
作用机制
The mechanism by which 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron and hole transport, which is crucial for its function in electronic devices. Molecular targets include the active layers in OLEDs and photovoltaic cells, where it facilitates charge separation and recombination processes.
相似化合物的比较
Similar Compounds
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
- 2,6-Bis(9H-carbazol-9-yl)pyridine
Uniqueness
Compared to similar compounds, 7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone stands out due to its heptacyclic structure, which provides enhanced stability and electronic properties. This makes it particularly suitable for high-performance electronic applications.
属性
CAS 编号 |
13158-49-1 |
|---|---|
分子式 |
C60H32N4O6 |
分子量 |
904.9 g/mol |
IUPAC 名称 |
7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C60H32N4O6/c65-57-45-25-21-41-43-23-27-47-56-48(60(68)64(59(47)67)32-11-15-34(16-12-32)70-36-18-20-40-38-6-2-4-8-50(38)62-52(40)30-36)28-24-44(54(43)56)42-22-26-46(55(45)53(41)42)58(66)63(57)31-9-13-33(14-10-31)69-35-17-19-39-37-5-1-3-7-49(37)61-51(39)29-35/h1-30,61-62H |
InChI 键 |
KTUGKCBZYJZSHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C7C(=CC=C8C7=C(C=C6)C9=C1C8=CC=C2C1=C(C=C9)C(=O)N(C2=O)C1=CC=C(C=C1)OC1=CC2=C(C=C1)C1=CC=CC=C1N2)C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


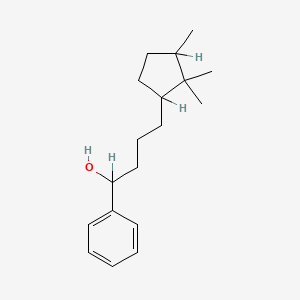

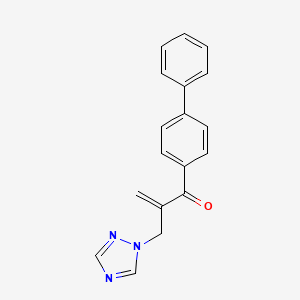

![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
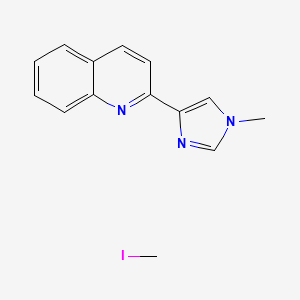

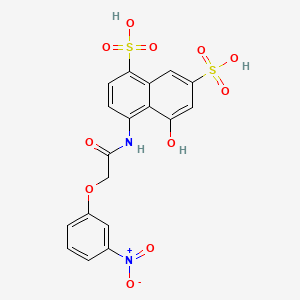
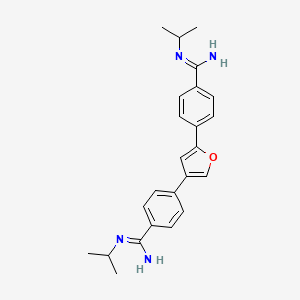

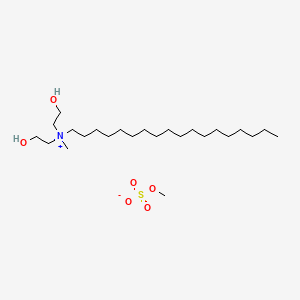
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)


